ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride
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Overview
Description
Ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride is a complex organic compound that features a benzimidazole moiety linked to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide to introduce the benzimidazol-2-ylmethyl group.
Coupling with Pyridine: The alkylated benzimidazole is coupled with a pyridine derivative under basic conditions to form the pyridinium ion.
Esterification: The resulting compound is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridinium moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyridinium rings.
Reduction: Reduced forms of the benzimidazole or pyridinium rings.
Substitution: Substituted benzimidazole or pyridinium derivatives.
Scientific Research Applications
Ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The pyridinium ion can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole, which also contain the benzimidazole moiety and exhibit similar biological activities.
Pyridinium Compounds: Compounds like cetylpyridinium chloride, which share the pyridinium ion and have antimicrobial properties.
Properties
IUPAC Name |
ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3.ClH/c1-2-30-23(29)17-7-9-18(10-8-17)24-22(28)16-11-13-27(14-12-16)15-21-25-19-5-3-4-6-20(19)26-21;/h3-14H,2,15H2,1H3,(H-,24,25,26,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUCUBORJLEPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=[N+](C=C2)CC3=NC4=CC=CC=C4N3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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